Harmine

Vue d'ensemble

Description

L’harmine est un alcaloïde bêta-carboline naturel que l’on trouve dans diverses plantes, notamment dans les graines de Peganum harmala (rue de Syrie) et de la liane Banisteriopsis caapi. Elle est utilisée depuis des siècles en médecine traditionnelle et dans les pratiques spirituelles, en particulier en Amérique du Sud, où elle est un élément clé de la boisson psychoactive ayahuasca . L’this compound est connue pour ses propriétés psychoactives et sa capacité à inhiber la monoamine oxydase A (MAO-A), une enzyme qui décompose les neurotransmetteurs tels que la sérotonine et la dopamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’harmine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la thermolyse de 4-aryl-3-azidopyridines substituées. Cette méthode permet de créer de l’this compound et ses analogues structuraux . Une autre approche implique la décarboxylation de l’acide bêta-carboline carboxylique, suivie d’une hydroxylation et d’une méthylation pour produire de l’this compound .

Méthodes de production industrielle : La production industrielle d’this compound implique généralement l’extraction à partir de sources naturelles telles que les graines de Peganum harmala. Les graines sont broyées et soumises à une extraction par solvant, suivie de procédés de purification tels que la cristallisation pour isoler l’this compound .

Analyse Des Réactions Chimiques

Types de réactions : L’harmine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former de l’harmaline, un autre alcaloïde bêta-carboline.

Réduction : L’this compound peut être réduite pour former de l’harmalol, qui possède des propriétés pharmacologiques différentes.

Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy, pour former divers dérivés.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l’iodure de méthyle pour la méthylation.

Principaux Produits :

Oxydation : Harmaline

Réduction : Harmalol

Substitution : Divers dérivés de l’this compound ayant des propriétés pharmacologiques modifiées.

4. Applications de la Recherche Scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Antitumor Effects

Recent studies have highlighted harmine's potential as an antitumor agent. It exhibits several mechanisms that contribute to its efficacy:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest and apoptosis. For instance, it affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle regulation in colon and liver cancer cells .

- Reduction of Metastasis : this compound reduces metastasis by inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor invasion and angiogenesis. Studies indicate that this compound suppresses MMP2 and MMP9 expression, thereby limiting cancer cell migration .

- Combination Therapy : When used alongside conventional chemotherapeutic agents, this compound has demonstrated the ability to overcome drug resistance in certain cancer types, enhancing the overall therapeutic effect .

Table 1: Summary of Antitumor Mechanisms of this compound

Endocrinological Applications

This compound has also been investigated for its role in beta cell proliferation, which is crucial for diabetes management:

- Beta Cell Regeneration : Research led by Mount Sinai indicates that this compound can stimulate beta cell proliferation by inhibiting Dual-specificity Tyrosine-Regulated Kinase 1A (DYRK1A). This inhibition effectively "removes the brakes" on beta cell growth, presenting a potential therapeutic avenue for diabetes treatment .

Table 2: this compound's Role in Beta Cell Proliferation

| Study Focus | Findings | References |

|---|---|---|

| DYRK1A Inhibition | Promotes beta cell proliferation | |

| Potential Diabetes Treatment | Suggests this compound as a candidate for diabetes therapy |

Neuroprotective Properties

This compound's neuroprotective capabilities have been explored due to its antioxidant properties:

- Protection Against Oxidative Stress : this compound exhibits antioxidant effects that may protect neuronal cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Table 3: Neuroprotective Mechanisms of this compound

Analytical Methods for this compound Detection

Innovative analytical techniques have been developed to quantify this compound in various biological matrices:

- Spectrofluorometric Method : A highly sensitive method using hydroxypropyl-β-cyclodextrin has been established to differentiate this compound from related compounds like harmaline. This method enhances the detection capabilities necessary for pharmacological and toxicological studies .

Table 4: Summary of Analytical Techniques

Mécanisme D'action

L’harmine exerce ses effets principalement par l’inhibition de la monoamine oxydase A (MAO-A). En inhibant cette enzyme, l’this compound augmente les niveaux de neurotransmetteurs tels que la sérotonine, la dopamine et la noradrénaline dans le cerveau, ce qui peut avoir des effets antidépresseurs et anxiolytiques . De plus, il a été démontré que l’this compound inhibe l’enzyme tyrosine-phosphorylation-régulée par la dualité kinase 1A (DYRK1A), qui est impliquée dans divers processus cellulaires, notamment la neurogenèse et la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

L’harmine fait partie d’un groupe de composés connus sous le nom d’alcaloïdes bêta-carboline. Les composés similaires comprennent :

Harmalol : Une forme réduite de l’this compound ayant des effets pharmacologiques distincts.

Tétrahydrothis compound : Un dérivé hydrogéné de l’this compound ayant des propriétés psychoactives uniques.

Unicité de l’this compound : La combinaison unique d’inhibition de la MAO-A et d’inhibition de la DYRK1A de l’this compound la distingue des autres alcaloïdes bêta-carboline. Ce double mécanisme d’action contribue à sa large gamme d’effets pharmacologiques et à ses applications thérapeutiques potentielles .

Activité Biologique

Harmine is a beta-carboline alkaloid primarily extracted from the seeds of Peganum harmala, with a complex structure featuring an indole core and a pyridine ring. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. Its pharmacological potential is being explored for various therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

1. Antitumor Activity

This compound has been extensively studied for its antitumor properties. Research indicates that it can inhibit tumor cell proliferation through several mechanisms:

- Cell Cycle Regulation : this compound induces cell cycle arrest in cancer cells, reducing cyclin D1 expression, which is crucial for cell cycle progression .

- Inhibition of Matrix Metalloproteinases (MMPs) : this compound suppresses the expression and activity of MMP2 and MMP9, which are involved in tumor invasion and metastasis. This was demonstrated in studies involving glioma and ovarian cancer cells .

- Effects on Prostate Cancer : this compound inhibits the activity of DNA methyltransferases (DNMTs), thereby reducing prostate cancer cell growth by blocking their proliferation pathways .

Table 1: Summary of Antitumor Mechanisms of this compound

| Mechanism | Effect on Cancer Cells | Reference |

|---|---|---|

| Cell Cycle Arrest | Reduces cyclin D1 expression | |

| Inhibition of MMPs | Suppresses invasion and migration | |

| DNMT Inhibition | Blocks proliferation in prostate cancer |

2. Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative disorders:

- Brain-Derived Neurotrophic Factor (BDNF) : Chronic administration of this compound has been shown to increase BDNF levels in the hippocampus of rats, which is vital for neuronal survival and growth .

- CNS Stimulation : this compound stimulates the central nervous system by inhibiting monoamine oxidase (MAO) activity, leading to elevated levels of neurotransmitters such as serotonin and dopamine .

3. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported this compound's effectiveness against several bacterial strains, exhibiting significant cytotoxicity .

- Antifungal Properties : this compound has also shown antifungal activity, making it a candidate for treating fungal infections .

4. Other Pharmacological Activities

This compound's pharmacological profile includes:

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells .

- Anti-inflammatory Effects : this compound reduces inflammation by modulating pro-inflammatory cytokines, which is beneficial in conditions like arthritis .

- Potential in Treating Withdrawal Symptoms : In morphine-dependent rats, this compound alleviated withdrawal symptoms, indicating its potential role in addiction treatment .

Case Study 1: this compound in Cancer Treatment

A study focused on the effects of this compound on colon cancer cells demonstrated that this compound treatment led to significant reductions in cell viability and induced apoptosis through intrinsic and extrinsic pathways. The study provided evidence that this compound could serve as a viable candidate for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects in Animal Models

In a controlled trial involving rats subjected to neurotoxic agents, this compound administration resulted in reduced neuronal damage and improved behavioral outcomes. The increase in BDNF levels correlated with enhanced cognitive function post-treatment.

Propriétés

IUPAC Name |

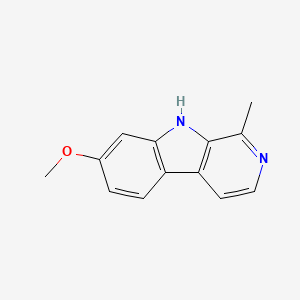

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJHAXVSOCGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196066 | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

442-51-3 | |

| Record name | Harmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 - 265 °C | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.